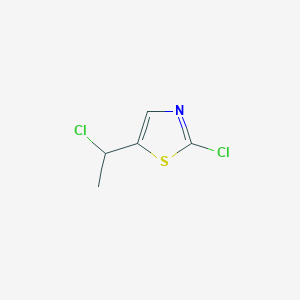

Thiazole, 2-chloro-5-(1-chloroethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

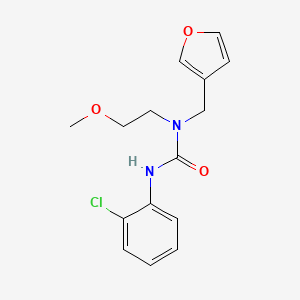

“Thiazole, 2-chloro-5-(1-chloroethyl)-” is a chemical compound with the molecular formula C5H5Cl2NS. It has a molecular weight of 182.07 . The thiazole ring is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

The synthesis of thiazole derivatives often involves various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions . A group of researchers produced a category of pyrazoleoximes with a modified thiazole ring using 2-chloro-5-chloromethylthiazole as the starting material .Molecular Structure Analysis

In the molecular structure of “Thiazole, 2-chloro-5-(1-chloroethyl)-”, the chloromethyl C and 2-position Cl atoms lie close to the mean plane of the thiazole ring .Chemical Reactions Analysis

The thiazole ring has many reactive positions where various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions may take place .Physical And Chemical Properties Analysis

The physical and chemical properties of “Thiazole, 2-chloro-5-(1-chloroethyl)-” include a molecular weight of 182.07 . More detailed properties could not be found in the search results.Scientific Research Applications

Drug Development

The thiazole moiety has been an important heterocycle in the world of chemistry for many decades . It contributes to the development of various drugs and biologically active agents . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Anticancer Activity

Voreloxin, a molecule containing a thiazole ring, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death . This property makes it a potential candidate for anticancer research.

Synthesis of Thiazole Acrylonitrile Derivatives

A novel group of thiazole acrylonitrile derivatives was produced by reacting 3-hydroxy-3-(2-chloro-4-(trifluoromethyl) thiazole-5-yl)-2-(2-phenylthiazole-4-yl)-acrylonitrile with the desired acid chlorides at room temperature in the presence of triethylamine . These derivatives could have potential applications in various fields of research.

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . They help the body to release energy from carbohydrates during metabolism .

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective activity . They help in the normal functioning of the nervous system by their role in the synthesis of neurotransmitters, such as acetylcholine .

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial activity . They are used in the synthesis of various sulfur drugs, biocides, and fungicides .

Antitumor and Cytotoxic Activity

Thiazole derivatives have been found to have antitumor and cytotoxic activity . A series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effect on a prostate cancer .

Chemical Reaction Accelerators

Thiazole is a parent material for various chemical compounds including chemical reaction accelerators . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Mechanism of Action

Target of Action

Thiazole, 2-chloro-5-(1-chloroethyl)-, is a derivative of the thiazole group of compounds. Thiazoles are known to interact with a variety of targets in the body, including enzymes, receptors, and biochemical pathways

Mode of Action

They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors .

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, potentially activating or inhibiting them .

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety and Hazards

Future Directions

Thiazole derivatives have a wide range of biological activities and are present in numerous experimental drugs . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that “Thiazole, 2-chloro-5-(1-chloroethyl)-” and its derivatives may have potential applications in the development of new drugs in the future.

properties

IUPAC Name |

2-chloro-5-(1-chloroethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2NS/c1-3(6)4-2-8-5(7)9-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDTZWLVFVZRCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(S1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40982-19-2 |

Source

|

| Record name | 2-chloro-5-(1-chloroethyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2999588.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2999595.png)

![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(4-fluorophenyl)propan-1-one](/img/structure/B2999597.png)

![2-{[(3-Aminophenyl)carbamoyl]amino}acetamide](/img/structure/B2999606.png)

![2-Chloro-N-[[5-(difluoromethyl)-2-methylpyrazol-3-yl]methyl]propanamide](/img/structure/B2999607.png)

![(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane](/img/structure/B2999610.png)